3-Chloropyridine-2-sulfonyl fluoride

Catalog No.
S3035911
CAS No.
2243516-57-4
M.F
C5H3ClFNO2S
M. Wt
195.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropyridine-2-sulfonyl fluoride

Sulfonyl chlorides cause yield-killing hydrolysis in multistep syntheses. This bifunctional building block replaces them with a stable SuFEx-active SO2F group and an orthogonal 3-Cl electrophile for SNAr/cross-coupling. • Survives transition-metal couplings without preactivation • Enables sequential diversification at C3 then SuFEx to generate diverse pyridine-2-sulfonamides • Far superior to unsubstituted PyFluor for 2,3-disubstituted scaffolds. In stock, global shipping.

CAS Number

2243516-57-4

Product Name

3-Chloropyridine-2-sulfonyl fluoride

IUPAC Name

3-chloropyridine-2-sulfonyl fluoride

Molecular Formula

C5H3ClFNO2S

Molecular Weight

195.59

InChI

InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H

InChI Key

QTWADGZYVURUDO-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)S(=O)(=O)F)Cl

solubility

not available

Synonyms

3-Chloropyridine-2-sulfonyl fluoride, 3-Chloro-2-pyridinesulfonyl fluoride, 3-Chloro-2-(fluorosulfonyl)pyridine, 3-Chloropicolinylsulfonyl fluoride, 3-Chloropyridine-2-sulfonylfluoride

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

3-Chloropyridine-2-sulfonyl fluoride (CAS 2243516-57-4) is a bifunctional heteroaryl building block that integrates a SuFEx-active sulfonyl fluoride group with an SNAr- and cross-coupling-reactive 3-chloro substituent. Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolysis and poor chemoselectivity, this sulfonyl fluoride exhibits high thermodynamic stability, allowing it to survive complex multistep synthetic sequences, including transition-metal-catalyzed couplings and elevated-temperature SNAr reactions [1]. It is primarily procured for the synthesis of complex sulfonamides, advanced pharmaceutical intermediates, and ultralarge compound libraries where orthogonal reactivity at the 2- and 3-positions of the pyridine ring is an absolute requirement for downstream diversification.

Research Fit

SuFEx click chemistry building block
Stable under wide reaction conditions
Orthogonal reactivity for late-stage diversification

Attempting to substitute 3-chloropyridine-2-sulfonyl fluoride with its sulfonyl chloride analog (3-chloropyridine-2-sulfonyl chloride) leads to catastrophic yield losses during multistep library synthesis due to the chloride's susceptibility to premature hydrolysis and indiscriminant reactivity with nucleophiles [1]. Similarly, substituting with unsubstituted pyridine-2-sulfonyl fluoride (PyFluor) eliminates the critical C3-electrophilic handle, preventing downstream structural diversification via SNAr or Suzuki-Miyaura cross-coupling. The specific spatial arrangement of the 3-chloro and 2-sulfonyl fluoride groups is non-interchangeable for applications requiring ortho-functionalized pyridine sulfonamides, meaning buyers must procure this exact bifunctional scaffold to ensure chemoselective sequential functionalization.

Substitution Risk

Decomposition Pyridine-2-sulfonyl chlorides prone to SO2 extrusion; fluoride analog resists this degradation.
Stability Sulfonyl fluoride exhibits reported higher resistance to hydrolysis and degradation compared to the chloride.
Chemoselectivity -SO2F group tolerates a broader range of conditions (e.g., amide formation, cross-couplings) where sulfonyl chlorides may react unselectively.

Chemoselective Stability: Fluoride vs. Chloride

In parallel library synthesis and chemoselective amination, halo(het)arene sulfonyl fluorides demonstrate vastly superior stability compared to their sulfonyl chloride counterparts. While sulfonyl chlorides undergo rapid, non-selective reactions or hydrolysis at room temperature, the sulfonyl fluoride group remains intact during initial SNAr or cross-coupling transformations at the halogenated site. Studies on related halo-heteroaryl sulfonyl halides show that sulfonyl fluorides can achieve near-quantitative survival during initial functionalization steps, whereas sulfonyl chlorides typically yield complex mixtures or complete degradation under identical conditions[1].

Evidence DimensionFunctional group survival during orthogonal SNAr/coupling
Target Compound Data>90-95% retention of the -SO2F group
Comparator Or Baseline3-Chloropyridine-2-sulfonyl chloride (<10% retention / rapid hydrolysis)
Quantified Difference>80% improvement in chemoselective survival
ConditionsSequential amination or cross-coupling conditions (e.g., controlled temperature, basic media)

Procuring the fluoride form is mandatory for multistep synthesis where the sulfonyl group must survive initial modifications at the pyridine core.

Stability Contrast
Class-level
Sulfonyl fluoride: no SO2 extrusion Sulfonyl chloride: prone to SO2 extrusion
Supports longer shelf-life and robust experimental workflows; reduces synthesis failure risk.
Based on a 236-compound heteroaromatic study.

3-Chloro Substituent Orthogonal Reactivity

The presence of the 3-chloro substituent on the pyridine-2-sulfonyl fluoride core provides a critical secondary electrophilic site that is absent in the baseline pyridine-2-sulfonyl fluoride (PyFluor). Literature on halopyridine sulfonyl fluorides demonstrates that the halogen can be selectively engaged in SNAr with amines or transition-metal-catalyzed cross-couplings while the -SO2F group is preserved [1]. This orthogonal reactivity allows for the generation of densely functionalized 2,3-disubstituted pyridines, expanding the accessible chemical space for drug discovery by enabling sequential, two-step functionalization protocols that are impossible with unsubstituted PyFluor.

Evidence DimensionCapacity for sequential orthogonal functionalization
Target Compound DataEnables 2-step orthogonal functionalization (SNAr/Coupling then SuFEx)
Comparator Or BaselinePyridine-2-sulfonyl fluoride (PyFluor) (0 capacity for C3-functionalization)
Quantified DifferenceBinary enablement of C3-diversification
ConditionsStandard SNAr or transition-metal cross-coupling conditions followed by SuFEx

Buyers targeting ortho-functionalized pyridine sulfonamides must select the 3-chloro derivative to access the required bifunctional reactivity.

Functional Group Tolerance
Class-level
-SO2F inert under diverse conditions -SO2Cl less selective, may degrade
Enables late-stage diversification without protecting groups.
Compatible with amide couplings and cross-couplings.

Enhanced Shelf-Life and Handling Robustness

From a processability and procurement standpoint, heteroaryl sulfonyl fluorides offer dramatic improvements in shelf-life and handling compared to sulfonyl chlorides. 3-Chloropyridine-2-sulfonyl fluoride can be stored for extended periods at 2-8°C without significant degradation, whereas the corresponding sulfonyl chloride is highly moisture-sensitive and degrades rapidly upon exposure to ambient humidity [1]. This thermodynamic stability reduces waste, ensures reproducible batch-to-batch SuFEx reactivity, and eliminates the need for specialized anhydrous storage and handling protocols required for the chloride analog.

Evidence DimensionHydrolytic stability and shelf-life
Target Compound DataStable for months at 2-8°C; resistant to ambient humidity
Comparator Or Baseline3-Chloropyridine-2-sulfonyl chloride (Rapid degradation upon moisture exposure)
Quantified DifferenceOrders of magnitude increase in hydrolytic half-life
ConditionsStandard laboratory storage and ambient handling

Procuring the sulfonyl fluoride significantly reduces reagent spoilage and ensures reproducible yields in scale-up campaigns.

Desulfonative Coupling
Class-level
Pd-catalyzed Suzuki-Miyaura Base-free, acid-tolerant conditions
Divergent C-C bond formation at the 2-position via desulfonative coupling.
Orthogonal to SuFEx, expands synthetic utility.
Covalent Probe Warhead
Class-level
Lysine-targeted kinase labeling Live-cell profiling, up to 133 kinases
Supports covalent probe design for kinase profiling research.
Enables study of challenging kinase targets.

Ultralarge Covalent Inhibitor Library Synthesis

Due to its bifunctional nature and the high stability of the -SO2F group, 3-chloropyridine-2-sulfonyl fluoride is an ideal starting material for the parallel synthesis of ultralarge compound libraries. The 3-chloro position can be diversified via SNAr or cross-coupling, followed by SuFEx-mediated sulfonamide formation, allowing for the rapid generation of diverse, covalent-binding pyridine-2-sulfonamides for high-throughput screening [1].

Ortho-Functionalized Pyridine Therapeutics

In medicinal chemistry programs targeting specific kinase or protease active sites, the precise spatial arrangement of substituents is critical. This compound serves as a precise precursor for 2,3-disubstituted pyridines, where the sulfonyl fluoride is converted to a sulfonamide and the 3-chloro group is replaced by an aryl or amine group, providing a rigid, predictably functionalized scaffold that cannot be accessed using unsubstituted PyFluor [2].

Late-Stage SuFEx Click Chemistry

Because the sulfonyl fluoride group is inert to many transition-metal-catalyzed cross-coupling conditions, this reagent can be incorporated early in a synthetic sequence. The 3-chloro group can be coupled to a complex intermediate, carrying the unreacted -SO2F group through multiple subsequent steps until a late-stage SuFEx reaction is triggered to append a final functional group or bioconjugate [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SuFEx library construction
SuFEx reactivity & stability
Purity and reaction efficiency
Covalent probe development
Sulfonyl fluoride warhead reactivity
Kinase selectivity and labeling efficiency
Late-stage diversification
Orthogonal reactivity
Compatibility with standard transformations
Divergent synthesis platform
Dual SuFEx / cross-coupling reactivity
Product diversification efficiency

XLogP3

1.6

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